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Abstract
Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and

Penicillium fungi, is a common contaminant of agricultural commodities. This technical guide

provides a comprehensive overview of the toxicological profile of CPA in various animal

models, synthesizing data from acute, subchronic, and chronic toxicity studies. The primary

mechanism of CPA toxicity is the specific and reversible inhibition of the sarco(endo)plasmic

reticulum Ca2+-ATPase (SERCA) pump, leading to a disruption of intracellular calcium

homeostasis. This guide details the toxicokinetics, organ-specific toxicity, genotoxicity,

carcinogenicity, and reproductive and developmental effects of CPA, supported by quantitative

data, detailed experimental protocols, and visual representations of key pathways and

workflows.

Acute Toxicity
CPA exhibits a wide range of acute toxicity across different animal species, which is largely

attributed to varying reliance on the SERCA pump.[1]
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Species Strain
Route of
Administration

LD50 (mg/kg) Reference(s)

Mouse Oral 12 - 63 [1]

Rat Sprague-Dawley Oral 30 - 70 [2]

Rat Intraperitoneal 2.3 [3]

Chicken Oral 36 - 63 [1]

Dog
Oral (repeated

exposure)
0.5 [1]

Experimental Protocol: Acute Oral Toxicity in Rats
Test Guideline: Based on general principles of OECD Test Guideline 401.

Animals: Male Sprague-Dawley rats.[4]

Housing: Housed in cages under controlled conditions of temperature (22 ± 3°C), humidity

(50 ± 20%), and a 12-hour light/dark cycle.[5]

Dosage: CPA is dissolved in a suitable vehicle (e.g., 1 N sodium bicarbonate) and

administered by oral gavage.[6] Doses are typically administered in a volume of 2.5 ml/kg

body weight.[6]

Procedure: Animals are fasted overnight prior to dosing.[4] A single dose of CPA is

administered.

Observations: Animals are observed for clinical signs of toxicity and mortality at regular

intervals for at least 14 days.[4] Body weight is recorded weekly.[4]

Endpoint: The LD50 is calculated based on the mortality data.[5]

Subchronic and Chronic Toxicity
Repeated exposure to CPA induces a range of toxic effects, with the liver, spleen, and

gastrointestinal tract being prominent target organs.
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Specie
s

Strain
Durati
on

Route
Dose
(mg/kg
/day)

NOAE
L
(mg/kg
/day)

LOAEL
(mg/kg
/day)

Obser
ved
Effects

Refere
nce(s)

Rat

Spragu

e-

Dawley

13

weeks
Oral

0, 0.2,

0.6, 2.0,

4.0

- < 0.6

Mild to

modera

te acute

inflamm

ation of

the

gastric

epitheli

um.

[7]

Rat

Spragu

e-

Dawley

13

weeks
Oral 2.0, 4.0 - 2.0

Increas

ed

serum

creatini

ne.

[7]

Rat

Spragu

e-

Dawley

13

weeks
Oral 4.0 2.0 4.0

Disrupti

on of

the

endopla

smic

reticulu

m in

hepatoc

ytes.

[7]

Dog 90 days Oral 0.05,

0.25,

0.5, 1.0

0.05 0.25 Vomitin

g,

diarrhe

a,

weight

loss,

CNS

depress

[8]
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ion,

hypere

mia and

ulcerati

on of

the

aliment

ary

tract.

Pig - - - ~1.0 -

Consid

ered

the

most

sensitiv

e

species

.

[2]

Experimental Protocol: 13-Week Subchronic Oral
Toxicity in Rats

Animals: Male Sprague-Dawley rats.[7]

Dosage: CPA administered orally by gavage daily for 13 consecutive weeks at doses of 0,

0.2, 0.6, 2.0, or 4.0 mg/kg body weight/day.[7]

Observations: General appearance, behavior, body weight, and food consumption are

monitored throughout the study.[7]

Clinical Pathology: Blood samples are collected at specified intervals (e.g., 7 and 13 weeks)

for hematological and serum chemistry analysis.[7]

Histopathology: At the end of the study, animals are euthanized, and a full necropsy is

performed. Organs are weighed, and tissues are collected for microscopic examination.[7]

Ultrastructural examination of the liver may also be performed.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.mdpi.com/2072-6651/16/11/473
https://pubmed.ncbi.nlm.nih.gov/2352547/
https://pubmed.ncbi.nlm.nih.gov/2352547/
https://pubmed.ncbi.nlm.nih.gov/2352547/
https://pubmed.ncbi.nlm.nih.gov/2352547/
https://pubmed.ncbi.nlm.nih.gov/2352547/
https://pubmed.ncbi.nlm.nih.gov/2352547/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7805369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organ-Specific Toxicity
Hepatotoxicity
The liver is a primary target organ for CPA toxicity. Observed effects include:

Diffuse pycnotic nuclei and focal areas of coagulative necrosis at high doses.[4]

Elevated serum aspartate and alanine aminotransferase activities.[4]

Disruption of the cisternal pattern of the endoplasmic reticulum with ribosomal detachment.

[7]

Vacuolated to granular hepatocyte cytoplasm.[9]

Nephrotoxicity
Kidney effects are also observed, particularly at higher doses:

Increased serum creatinine concentrations in subchronic studies.[7]

Dilated renal convoluted tubules with pyknotic nuclei and scattered hyaline casts.[9]

Renal infarcts in dogs in subacute studies.[8]

Neurotoxicity
CPA is a neurotoxin, and its effects can manifest as:

Hypokinesia, hypothermia, catalepsy, tremors, and irregular respiration in mice.[1]

CNS depression in dogs.[8]

Gastrointestinal Toxicity
The gastrointestinal tract is significantly affected, especially in dogs:

Diffuse hyperemia with focal areas of hemorrhage and ulceration.[8]
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Mild to moderate acute inflammation of the lamina propria and submucosa of the gastric

epithelium in rats.[7]

Myotoxicity
Skeletal muscle is a target for CPA, which is consistent with its mechanism of action on the

sarcoplasmic reticulum Ca2+-ATPase.

Degeneration of skeletal muscle in rats treated with 8 mg/kg/day for 4 days.[1]

Mechanism of Action: SERCA Inhibition
The primary molecular mechanism of CPA toxicity is the specific and reversible inhibition of the

sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump.[1][10]

Signaling Pathway of SERCA Inhibition by CPA
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CPA binds to the SERCA pump, stabilizing it in an E2-like conformation.[11] This prevents the

conformational changes necessary for Ca2+ translocation into the sarcoplasmic/endoplasmic

reticulum and subsequent ATP hydrolysis, leading to an accumulation of Ca2+ in the

cytoplasm.[1]
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Toxicokinetics (Absorption, Distribution,
Metabolism, and Excretion - ADME)
ADME Profile in Rats

Absorption: CPA is absorbed from the gastrointestinal tract following oral administration.[1]

Distribution: Radiolabelled CPA administered intraperitoneally or intragastrically to rats

showed wide distribution. Skeletal muscle tissue contained 48% of the radioactive dose 6

hours after administration by either route.[1]

Metabolism: In vivo and in vitro experiments indicate that CPA is not extensively

metabolized.[12]

Excretion: CPA is excreted in both urine and feces. Biliary excretion plays a major role, with

38% of an intraperitoneal dose excreted in the feces within 72 hours.[1]

ADME Workflow
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Genotoxicity and Carcinogenicity
Genotoxicity
The genotoxicity of CPA is a subject of some debate, with conflicting results reported.

Ames Test: Some studies have reported that CPA is not mutagenic in bacterial assays.[11]

However, other in silico predictions suggest a positive result in the Ames test.[13]

Micronucleus Assay: In silico predictions indicate a positive result in the micronucleus assay.

[13] However, detailed in vivo studies with clear results are not readily available in the
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reviewed literature.

Carcinogenicity
CPA is generally not considered to be a carcinogen.[11]

Rodent Bioassays: While a specific two-year rodent bioassay for CPA by a major regulatory

body like the National Toxicology Program (NTP) was not found in the literature search, the

consensus from multiple sources is that CPA is not carcinogenic.[11] This conclusion is likely

based on the lack of genotoxic potential in key assays and the absence of pre-neoplastic or

neoplastic lesions in subchronic toxicity studies.

Reproductive and Developmental Toxicity
Study in Fischer-344 Rats
A study in Fischer-344 rats assessed the effects of CPA on pregnancy and fetal development.

[14]

Maternal Toxicity: At a dose of 10 mg/kg/day, maternal toxicity was observed, including

decreased feed consumption and mortality in some dams.[14]

Developmental Toxicity: No significant differences in pup weights, pre- or post-implantation

losses, or fetal deaths were observed.[14] There was evidence of retarded ossification of

cervical and caudal vertebrae at the highest doses.[14]

Conclusion: The study concluded that the teratogenic potential of CPA is low, as

developmental effects were only seen at maternally toxic doses.[14]

Experimental Protocol: Developmental Toxicity Study in
Rats

Animals: Pregnant Fischer-344 rats.[14]

Dosage: Daily oral administration of CPA at doses of 0, 1, 5, or 10 mg/kg body weight during

specific periods of gestation (e.g., days 8-11 or 12-15).[14]
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Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight, and

food consumption.[14]

Fetal Examination: On day 21 of gestation, dams are euthanized, and fetuses are examined

for external, visceral, and skeletal abnormalities.[14] Parameters such as pup weight, and

pre- and post-implantation loss are recorded.[14]

Hematological and Biochemical Effects
CPA administration can lead to alterations in hematological and serum biochemical parameters,

particularly at higher doses and with repeated exposure.

Summary of Hematological and Biochemical Changes
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Parameter
Animal
Model

Study
Duration

Dose Change
Reference(s
)

Hematology

White Blood

Cell Count
Rat 4 days

4.0, 8.0

mg/kg/day
Decreased [4]

Leukocytosis Dog 90 days
≥ 0.25

mg/kg/day
Increased [8]

Neutrophilia Dog 90 days
≥ 0.25

mg/kg/day
Increased [8]

Lymphopenia Dog 90 days
≥ 0.25

mg/kg/day
Decreased [8]

Monocytosis Dog 90 days
≥ 0.25

mg/kg/day
Increased [8]

Biochemistry

Aspartate

Aminotransfe

rase (AST)

Rat 4 days
8.0

mg/kg/day
Increased [4]

Alanine

Aminotransfe

rase (ALT)

Rat 4 days
8.0

mg/kg/day
Increased [4]

Serum

Creatinine
Rat 13 weeks

2.0, 4.0

mg/kg/day
Increased [7]

Alkaline

Phosphatase
Dog 90 days

≥ 0.25

mg/kg/day
Increased [8]

Experimental Workflow for Hematology and
Biochemistry Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3966246/
https://pubmed.ncbi.nlm.nih.gov/3929655/
https://pubmed.ncbi.nlm.nih.gov/3929655/
https://pubmed.ncbi.nlm.nih.gov/3929655/
https://pubmed.ncbi.nlm.nih.gov/3929655/
https://pubmed.ncbi.nlm.nih.gov/3966246/
https://pubmed.ncbi.nlm.nih.gov/3966246/
https://pubmed.ncbi.nlm.nih.gov/2352547/
https://pubmed.ncbi.nlm.nih.gov/3929655/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7805369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Dosing
(e.g., Rat, Dog)

Blood Collection
(e.g., Cardiac Puncture, Venipuncture)

Sample Processing

Hematology Analysis
(e.g., CBC)

Serum Biochemistry Analysis
(e.g., Liver/Kidney function tests)

Data Analysis and Interpretation

Click to download full resolution via product page

Conclusion
Cyclopiazonic acid exhibits a multifaceted toxicological profile in animal models, primarily

driven by its potent inhibition of the SERCA pump. The toxicity of CPA is species-dependent,

with dogs and pigs showing higher sensitivity. The primary target organs include the liver,

kidneys, gastrointestinal tract, and skeletal muscle. While CPA is not considered a carcinogen

and its genotoxic potential is not definitively established as a significant in vivo concern, its

acute and subchronic toxicity warrant careful consideration in risk assessment for both animal

and human health. Further research to obtain more precise quantitative data on chronic

exposure and in vivo genotoxicity would be beneficial for a more complete understanding of its

toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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